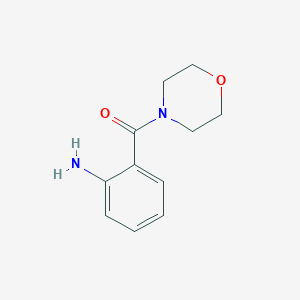

(2-Aminophenyl)(morpholin-4-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLIOZKEABTZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352421 | |

| Record name | (2-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-24-5 | |

| Record name | (2-Aminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholine-4-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone (CAS Number: 39630-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(morpholin-4-yl)methanone, CAS Number 39630-24-5, is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry. Its structure, featuring a 2-aminobenzoyl moiety coupled with a morpholine ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. While much of the existing research focuses on the pharmacological properties of its derivatives, this guide consolidates the available technical information on the core compound itself. It covers its physicochemical properties, synthesis, and the biological contexts in which it and its closely related analogs have been explored, with a particular emphasis on oncology and neuroprotection.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 206.24 g/mol .[1][2] While comprehensive experimental data for the core compound is not extensively published, its properties can be inferred from available data on closely related compounds and from chemical supplier specifications.

| Property | Value | Source |

| CAS Number | 39630-24-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| IUPAC Name | This compound | [2] |

| InChI Key | LFLIOZKEABTZIF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1COCCN1C(=O)C2=CC=CC=C2N | [2] |

Synthesis

A primary route for the synthesis of this compound involves the reaction of isatoic anhydride with morpholine. This method provides a direct and efficient pathway to the target compound.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is based on established methods for the synthesis of related aminobenzamides from isatoic anhydride.

Materials:

-

Isatoic anhydride

-

Morpholine

-

Anhydrous solvent (e.g., Dioxane, DMF, or THF)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Apparatus for reaction under an inert atmosphere (optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve isatoic anhydride in a suitable anhydrous solvent.

-

Add morpholine (typically 1.0 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 8.0 | m | Aromatic protons |

| ¹H | 3.2 - 3.9 | m | Morpholine ring protons |

| ¹³C | > 165 | s | Carbonyl carbon (C=O) |

| ¹³C | 115 - 150 | m | Aromatic carbons |

| ¹³C | 42 - 67 | m | Morpholine ring carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |

| > 3000 | C-H stretch | Aromatic C-H |

| < 3000 | C-H stretch | Aliphatic C-H (morpholine) |

| 1620 - 1650 | C=O stretch | Tertiary amide |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1050 - 1150 | C-O-C stretch | Ether (morpholine) |

Biological Activities and Potential Applications

While this compound itself has not been the subject of extensive pharmacological profiling, its derivatives have shown promise in several therapeutic areas. This suggests that the core scaffold is a valuable starting point for the design of novel drug candidates.

Anticancer Activity of Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the development of novel anticancer agents.[1] Their therapeutic potential is attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation and apoptosis.[1] For example, structurally related 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant cytotoxic activity against human liver cancer (HepG2) cell lines.[1]

Neuroprotective Effects of Derivatives

A derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has demonstrated neuroprotective capabilities by significantly reducing intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[1] This highlights the potential for this chemical class in the development of therapeutics for neurodegenerative conditions.

Other Potential Applications of Derivatives

The morpholine moiety is a recognized pharmacophore, and its incorporation into various molecular frameworks has led to compounds with a wide range of pharmacological activities, including:

-

Antimicrobial Activity : Some morpholine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]

-

Anti-inflammatory and Analgesic Activity : Related morpholine derivatives have been investigated for their potential as anti-inflammatory and pain-relieving agents.[1]

-

Adenosine Receptor Modulation : The methanone structure is related to compounds that act as positive allosteric modulators of the A1 adenosine receptor, suggesting a potential avenue for non-opioid pain relief.[1]

Conclusion

This compound is a valuable chemical entity with significant potential as a foundational structure in drug discovery and development. While direct biological data on this specific compound is limited, the diverse and potent activities of its derivatives underscore the importance of this scaffold. Further investigation into the synthesis of novel derivatives and their subsequent pharmacological evaluation is warranted to fully explore the therapeutic potential of this chemical class. This guide provides a summary of the current knowledge to aid researchers in this endeavor.

References

(2-Aminophenyl)(morpholin-4-yl)methanone) molecular structure

An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and pharmacological context of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with CAS Number 39630-24-5, is an organic compound featuring a phenyl ring substituted with a primary amine at the ortho position relative to a carbonyl group, which in turn is connected to a morpholine ring.[1] This arrangement combines the structural features of an anthranilamide with the morpholine heterocycle, a recognized pharmacophore in medicinal chemistry.[2][3] The presence of the amino group and the morpholine moiety makes the molecule a versatile scaffold for developing new therapeutic agents and a useful research chemical.[1][2]

Quantitative Data Summary

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 39630-24-5 | [1][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-(2-Aminobenzoyl)morpholine, [2-(Morpholin-4-ylcarbonyl)phenyl]amine | [1] |

| Canonical SMILES | C1COCCN1C(=O)C2=CC=CC=C2N | [5] |

| InChI | InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | [5] |

| Physical State | Solid / Powder | [5] |

| Purity (Typical) | ~95% | [2][5] |

Experimental Protocols

Synthesis

The primary and most efficient method for synthesizing this compound and related 2-aminobenzamides is the reaction between isatoic anhydride (ISA) and the corresponding amine—in this case, morpholine.[6][7][8]

Reaction Principle: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine (morpholine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the subsequent elimination of a molecule of carbon dioxide (CO₂), yielding the final 2-aminobenzamide product.[6][8]

Detailed Protocol (Conventional Method):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[6][8]

-

Reagent Addition: Add morpholine (1.0 to 1.1 equivalents) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[6]

Note: Microwave-assisted, solvent-free methodologies have also been successfully applied for the synthesis of similar 2-aminobenzamide derivatives, offering advantages such as reduced reaction times and improved yields.[6][8]

Characterization

The synthesized compound is typically characterized using standard spectroscopic methods to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching for the amide carbonyl (around 1630-1660 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would show signals for the aromatic protons (in the range of δ 6.5-7.5 ppm), a broad singlet for the -NH₂ protons, and two distinct multiplets (typically around δ 3.4-3.8 ppm) corresponding to the -CH₂- protons of the morpholine ring.[6]

-

¹³C-NMR: The spectrum would display signals for the aromatic carbons, the amide carbonyl carbon (around δ 167-169 ppm), and the carbons of the morpholine ring.[6]

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M⁺] expected at m/z 206.[6]

Biological and Pharmacological Context

While this compound is most frequently utilized as a chemical intermediate, its core structure is of significant interest in medicinal chemistry.[1][2] The morpholine ring is a "privileged pharmacophore," meaning it is a structural motif that appears in a wide range of biologically active compounds.[3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can engage in key hydrogen bonding interactions with biological targets.[2][3]

Derivatives of this core scaffold have been investigated for a variety of pharmacological activities:

-

Anticancer Activity: The 2-aminobenzamide framework is a component of several compounds designed to modulate cellular processes involved in cancer, such as cell proliferation and apoptosis.[2]

-

Antimicrobial Activity: Various morpholine-containing compounds have demonstrated antibacterial and antifungal properties.[2] The established mechanism for some morpholine-based agricultural fungicides is the inhibition of ergosterol biosynthesis, which is critical for the integrity of the fungal cell membrane.[2]

-

Neuroprotective Effects: Certain derivatives have been shown to protect neuronal cells from oxidative stress by reducing intracellular reactive oxygen species (ROS), suggesting potential applications in treating neurodegenerative diseases.[2]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

References

- 1. CAS 39630-24-5: this compound [cymitquimica.com]

- 2. This compound | 39630-24-5 | Benchchem [benchchem.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE | 39630-24-5 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Aminophenyl)(morpholin-4-yl)methanone, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, providing quantitative data, step-by-step experimental protocols, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound. The most direct and commonly cited method involves the reaction of isatoic anhydride with morpholine. A viable, albeit longer, alternative pathway proceeds via the amidation of 2-nitrobenzoyl chloride with morpholine, followed by the reduction of the nitro group.

Pathway 1: From Isatoic Anhydride

This pathway represents a convergent and efficient method for the synthesis of the target molecule. The reaction involves the ring-opening of isatoic anhydride by morpholine, which acts as a nucleophile, leading to the formation of the corresponding amide with the release of carbon dioxide.

Quantitative Data Summary

| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isatoic Anhydride, Morpholine | 4-(Dimethylamino)pyridine (dmap) | N,N-Dimethylformamide (DMF) | 0 - 20 | 10 | 59 |

Experimental Protocol

Materials:

-

Isatoic Anhydride

-

Morpholine

-

4-(Dimethylamino)pyridine (dmap)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of isatoic anhydride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (dmap) (0.1 eq).

-

The reaction mixture is stirred at a temperature between 0 °C and 20 °C for 10 hours.

-

Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Pathway 1

Caption: Experimental workflow for the synthesis of this compound from isatoic anhydride.

Pathway 2: From 2-Nitrobenzoic Acid

Synthesis Pathway Overview

Caption: Overview of the synthesis of this compound from 2-nitrobenzoic acid.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Nitrobenzoic Acid | Thionyl Chloride | Toluene (for workup) | Reflux | 0.5 | High (intermediate) |

| 2 | 2-Nitrobenzoyl Chloride | Morpholine, Triethylamine | Dichloromethane | 0 to ambient | 1 | High (intermediate) |

| 3 | (2-Nitrophenyl)(morpholin-4-yl)methanone | H₂, Pd/C | Ethanol | 80 | Not specified | Not specified |

Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

-

Materials: 2-Nitrobenzoic acid, Thionyl chloride, Toluene.

-

Procedure: A mixture of 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (3.0 eq) is heated under reflux for 30 minutes. The excess thionyl chloride is removed by distillation. The residue is dissolved in dry toluene and evaporated under reduced pressure to remove any remaining traces of thionyl chloride, yielding 2-nitrobenzoyl chloride which can be used in the next step without further purification.

Step 2: Synthesis of (2-Nitrophenyl)(morpholin-4-yl)methanone

-

Materials: 2-Nitrobenzoyl chloride, Morpholine, Triethylamine, Dichloromethane, Water.

-

Procedure: To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, a solution of 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Water is then added, and the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2-Nitrophenyl)(morpholin-4-yl)methanone.

Step 3: Synthesis of this compound

-

Materials: (2-Nitrophenyl)(morpholin-4-yl)methanone, Palladium on carbon (Pd/C, 10%), Ethanol, Hydrogen gas.

-

Procedure: (2-Nitrophenyl)(morpholin-4-yl)methanone is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation at 80 °C under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to give this compound.

Logical Workflow for Pathway 2

Caption: Step-wise experimental workflow for the synthesis of this compound from 2-nitrobenzoic acid.

Conclusion

This guide has detailed the two primary synthetic pathways for obtaining this compound. The choice between the direct reaction of isatoic anhydride and the multi-step synthesis from 2-nitrobenzoic acid will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent synthetic steps. Both routes offer viable methods for accessing this important pharmaceutical intermediate. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory settings and purity requirements.

An In-Depth Technical Guide to the Starting Materials for (2-Aminophenyl)(morpholin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

(2-Aminophenyl)(morpholin-4-yl)methanone is a key synthetic intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient synthesis of this compound is paramount, and it begins with the judicious selection of appropriate starting materials. This guide provides a detailed overview of the primary synthetic routes, experimental protocols, and quantitative data associated with its preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds via two highly efficient and reliable pathways. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Ring-Opening of Isatoic Anhydride: This is arguably the most common and direct method. It involves the nucleophilic attack of morpholine on the electrophilic carbonyl group of isatoic anhydride, leading to a ring-opening cascade that eliminates carbon dioxide and forms the desired amide product.[1][2] This method is favored for its simplicity and often high yields.

-

Amide Coupling of 2-Aminobenzoic Acid: This classical approach involves the formation of an amide bond between 2-aminobenzoic acid and morpholine. The reaction requires the activation of the carboxylic acid group using a coupling agent to facilitate the nucleophilic attack by morpholine.

The selection of a synthetic route can be guided by several factors, including the cost and availability of the starting materials, reaction conditions, and scalability.

Caption: Decision workflow for selecting a synthetic route.

Route 1: Synthesis from Isatoic Anhydride

This method is characterized by its operational simplicity and excellent yields. The reaction mechanism involves the nucleophilic addition of morpholine to one of the carbonyl groups of isatoic anhydride, followed by a decarboxylative ring-opening.[1]

Experimental Protocol

The following is a generalized protocol based on conventional heating methods, which have been reported to be effective.[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as dimethylformamide (DMF).[1][2] Subsequently, add morpholine (1.0-1.2 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Caption: Experimental workflow for synthesis from isatoic anhydride.

Quantitative Data Summary

The synthesis of 2-aminobenzamides from isatoic anhydride generally provides good to excellent yields.

| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Yield | Reference |

| Isatoic Anhydride | Morpholine | DMF | Heating | Good to Excellent | [1][2] |

| Isatoic Anhydride | Isopropylamine | Organic Solvent | N/A | >90% | [3] |

Note: Specific yield percentages for the morpholine derivative can vary based on precise conditions and scale, but are consistently reported as high.

Route 2: Synthesis from 2-Aminobenzoic Acid

Experimental Protocol

-

Acid Activation: Dissolve 2-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add morpholine (1.0-1.2 equivalents) to the activated acid mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

Yields for amide coupling reactions are generally good, though they can be sensitive to the choice of coupling agent and reaction conditions.

| Starting Material 1 | Starting Material 2 | Coupling System | Base | Solvent | Yield |

| 2-Aminobenzoic Acid | Morpholine | HATU | DIPEA | DMF | Typically >70% |

| 2-Aminobenzoic Acid | Morpholine | EDC / HOBt | TEA | DCM | Typically 60-85% |

Application in Drug Synthesis

This compound is not merely a chemical curiosity; it is a crucial precursor for complex heterocyclic structures. A primary application is in the synthesis of quinazolinones and related scaffolds, which are prevalent in many clinically important drugs. For example, it serves as a foundational element for building kinase inhibitors used in oncology.

Caption: Role as a key intermediate in drug synthesis pathways.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

Spectroscopic Profile of (2-Aminophenyl)(morpholin-4-yl)methanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Aminophenyl)(morpholin-4-yl)methanone, a molecule of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] Its structure features a 2-aminophenyl group attached to a morpholine ring via a carbonyl bridge. This compound and its derivatives have been explored for various biological activities, including potential anticancer properties. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds.[1][3]

¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.5 - 8.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.9 (broad s) | Singlet | 2H | Amine protons (-NH₂) |

| ~ 3.4 - 3.8 | Multiplet | 8H | Morpholine protons (-CH₂-N-CH₂- and -CH₂-O-CH₂-) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| > 165 | Carbonyl carbon (C=O) |

| ~ 115 - 150 | Aromatic carbons (C₆H₄) |

| ~ 66 - 67 | Morpholine carbons adjacent to oxygen (-CH₂-O) |

| ~ 42 - 48 | Morpholine carbons adjacent to nitrogen (-CH₂-N) |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are detailed below, with data extrapolated from analogous compounds.[1][5]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 3000 - 2850 | C-H Stretching | Aliphatic (Morpholine Ring) |

| 1680 - 1630 | C=O Stretching | Tertiary Amide |

| ~ 1600 | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | C-N Stretching | Aromatic Amine and Amide |

| ~ 1100 | C-O-C Stretching | Ether (Morpholine Ring) |

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a compound with high accuracy.[1]

Table 4: Predicted Mass Spectrometry Data

| Ion | Theoretical m/z |

| [M]⁺ | 206.1055 |

| [M+H]⁺ | 207.1133 |

Note: The theoretical exact mass is calculated for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

For HRMS analysis, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique. The instrument provides a highly accurate m/z value for the protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass to confirm the molecular formula.[1][5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Potential Biological Activities of (2-Aminophenyl)(morpholin-4-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of (2-Aminophenyl)(morpholin-4-yl)methanone based on the published activities of its structural derivatives. Direct experimental data on the specific biological functions of this compound is limited in publicly available scientific literature. The information presented herein is intended for research and informational purposes only and should be interpreted as a predictive guide for potential areas of investigation.

Introduction

This compound is a chemical entity featuring a 2-aminophenyl group linked to a morpholine ring via a carbonyl bridge. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds. Its presence often confers favorable physicochemical properties, such as improved solubility and metabolic stability. This guide explores the potential biological activities of this compound by examining the documented activities of its derivatives, with a particular focus on anticancer, antimicrobial, and neuroprotective effects.

Potential Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. The primary mechanism of action for many of these related compounds involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a common feature in a wide range of human cancers.[3] The morpholine ring is a common structural feature in many inhibitors of this pathway, where the oxygen atom can form a critical hydrogen bond in the kinase binding site.[2]

Quantitative Data for Morpholine Derivatives with Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various morpholine-containing compounds against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholino-pyrimidine | A549 (Lung) | Not specified | [2] |

| Morpholino-pyrimidine | HepG-2 (Liver) | Not specified | [2] |

| Dimorpholinoquinazoline | MCF7 (Breast) | 0.125 - 0.250 | [4] |

Potential Antimicrobial Activity

The morpholine scaffold is also present in several antimicrobial agents. Derivatives of this compound have shown activity against both bacteria and fungi.

Antibacterial Activity

Studies have indicated that various synthesized morpholine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5]

Antifungal Activity

A key mechanism for the antifungal activity of some morpholine derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Quantitative Data for Morpholine Derivatives with Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) for a ruthenium-based complex incorporating a morpholine moiety.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Ruthenium-morpholine complex | Staphylococcus aureus | 0.78 | [5] |

Potential Neuroprotective Activity

Neurodegenerative diseases are often linked to oxidative stress and neuronal damage. A derivative of this compound, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has demonstrated neuroprotective properties by significantly reducing intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[5] This suggests that the core structure may have the potential for development in the context of neurodegenerative disorders.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

MTT Assay for Anticancer Activity Screening

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a period of 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the test compound.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., Akt, S6K). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][6]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the prevalence of the morpholine moiety in a wide range of bioactive compounds suggests its potential for further investigation. Based on the activities of its derivatives, this compound warrants exploration for its potential anticancer, antimicrobial, and neuroprotective properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these potential biological activities. Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 5. This compound | 39630-24-5 | Benchchem [benchchem.com]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

(2-Aminophenyl)(morpholin-4-yl)methanone: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (2-Aminophenyl)(morpholin-4-yl)methanone core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. The inherent physicochemical and pharmacological properties of the morpholine ring, combined with the versatile chemistry of the aminobenzoyl moiety, have propelled this scaffold to the forefront of drug discovery efforts targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this valuable scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas. The morpholine moiety is recognized for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a favored component in drug design.[2][3]

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Derivatives have shown potent antiproliferative effects against various cancer cell lines.[1] Notably, a series of 2-morpholino-4-anilinoquinolines, which are structurally related to the core scaffold, have demonstrated efficacy against the HepG2 human liver cancer cell line.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

| Compound ID | Aniline Moiety Substitution | IC50 (μM) |

| 3c | 4-fluoro | 11.42 |

| 3d | 4-chloro | 8.50 |

| 3e | 3,4-dichloro | 12.76 |

Data sourced from Al-Sheikh et al., 2024.[4]

The mechanism underlying the anticancer effects of many morpholine-containing compounds involves the inhibition of critical cell signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[5][6] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Anti-inflammatory Activity

The morpholine nucleus is a common feature in compounds designed to combat inflammation.[7][8] Derivatives have been shown to inhibit key inflammatory mediators. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have demonstrated potent inhibition of the release of pro-inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory Activity of 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

| Compound ID | Biological Target | IC50 (μM) |

| 8 | β-glucuronidase release | 5.0 |

| 10 | Lysozyme release | 4.6 |

| 6 | TNF-α formation | 2.3 |

| 11a | Lysozyme and β-glucuronidase release | 7.1 and 9.5 |

| 13b | fMLP-induced superoxide generation | 2.2 |

Data sourced from Tzeng et al., 2004.[9]

Neuroprotective Effects

The therapeutic potential of this scaffold extends to neurodegenerative diseases. Oxidative stress is a key contributor to neuronal damage in conditions like Parkinson's disease.[1] A notable derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has been shown to exhibit significant neuroprotective effects by reducing intracellular reactive oxygen species (ROS).[1][10] This compound demonstrated a potent in vitro calcineurin inhibitory potential with a very low IC50 value.

Table 3: Neuroprotective and Related Activities of a Morpholine Derivative

| Compound | Biological Activity | IC50 / LD50 / Optimal Dose |

| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide | Calcineurin inhibition (in vitro) | 0.057 µM |

| Cytotoxicity in L929 cells (LD50) | 305.28 µg/mL | |

| Neuroprotection in SH-SY5Y cells | 50 µg/mL (optimal dose) |

Data sourced from Al-Sheikh et al., 2024 and S. et al., 2025.[1][10]

Signaling Pathways

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][5][6] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway. The morpholine oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR.[11]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

The following protocol describes a general procedure for the synthesis of 2-morpholino-4-anilinoquinoline derivatives, as reported by Al-Sheikh et al. (2024).[4]

Step 1: Synthesis of 2-Morpholino-4-chloroquinoline

-

A solution of 2-morpholinoquinoline (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL) is heated to 95 °C for 3 hours.

-

After cooling to room temperature, the mixture is poured onto crushed ice (40 mL).

-

The solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated sodium bicarbonate solution.

-

The mixture is extracted with dichloromethane (2 x 23 mL).

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield 2-morpholino-4-chloroquinoline.

Step 2: Synthesis of 2-Morpholino-4-anilinoquinolines

-

To a solution of 2-morpholino-4-chloroquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), the appropriate aniline derivative (1.7 mmol) is added.

-

The resulting mixture is refluxed overnight.

-

The ethanol is evaporated under vacuum.

-

The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5]

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37 °C.

-

Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, add the solubilization solution directly.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14]

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss mice for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into control and treatment groups.

-

Compound Administration: Administer the test compound or vehicle (e.g., saline with 1% DMSO) intraperitoneally or orally.

-

Induction of Edema: After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

In Vitro Neuroprotective Activity: SH-SY5Y Cell-Based Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[4][15][16][17]

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate until they reach approximately 80% confluence.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or 6-hydroxydopamine (6-OHDA).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel compound based on the this compound scaffold.

References

- 1. This compound | 39630-24-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]

An In-depth Technical Guide to the Predicted Mechanism of Action of (2-Aminophenyl)(morpholin-4-yl)methanone

Disclaimer: Scientific literature extensively detailing a specific, validated mechanism of action for (2-Aminophenyl)(morpholin-4-yl)methanone is limited. The compound is frequently cited as a versatile scaffold or intermediate in the synthesis of more complex molecules. However, based on the activities of its derivatives, this guide presents predicted mechanisms and provides a comprehensive analysis of Fenquizone, a compound with a well-documented mechanism that is often associated with similar chemical inquiries.

Part 1: this compound - Predictions Based on Derivative Activity

This compound is an organic compound recognized in medicinal chemistry as a building block for developing new therapeutic agents.[1] While the parent compound's mechanism is not well-defined, its structural derivatives have shown a range of biological activities, offering clues to its potential molecular interactions.

-

Anticancer and Antiproliferative Potential: Derivatives have demonstrated the ability to modulate key processes in cancer progression, including cell proliferation and apoptosis.[2]

-

Antimicrobial Activity: The morpholine moiety is a known pharmacophore.[2] Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanisms for related morpholine-containing compounds include the disruption of the bacterial cell membrane and, in fungi, the inhibition of ergosterol biosynthesis, which is crucial for cell membrane integrity.[2]

-

Enzyme Inhibition: The general structure suggests potential as an enzyme inhibitor, a common mechanism for compounds containing the methanone linkage.

Given the lack of specific data, a detailed pathway analysis for the parent compound is speculative. Research is focused on how modifications to its structure lead to specific biological effects.

Part 2: Fenquizone - A Technical Guide to the Core Mechanism of Action

Initial searches for the topic query frequently yield results for Fenquizone , a quinazolinone-sulfonamide derivative. Fenquizone is a potent, thiazide-like diuretic used in the management of edema and hypertension. Its mechanism of action is well-characterized.

Core Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)

The primary molecular target of Fenquizone is the Na+/Cl- cotransporter (NCC) , a key transport protein located in the distal convoluted tubule (DCT) of the nephron in the kidney. Fenquizone binds to and inhibits the NCC, thereby blocking the reabsorption of sodium (Na+) and chloride (Cl-) ions from the renal tubules back into the bloodstream. This inhibition leads to an increased concentration of solutes in the tubular fluid, causing osmotic water retention and resulting in diuresis (increased urine output).

The inhibition of the NCC by Fenquizone initiates a cascade of physiological events that lead to its therapeutic effects.

Preclinical studies in rat models have quantified the diuretic and saluretic (salt excretion) effects of Fenquizone, often in comparison to a standard diuretic like Hydrochlorothiazide (HCTZ).

Table 1: Comparative Diuretic Potency of Fenquizone in Rats (5-hour study)

| Group | Dose (mg/kg) | Total Urine Volume (mL/5h) | Sodium (Na+) Excretion (mEq/L) | Potassium (K+) Excretion (mEq/L) | Chloride (Cl-) Excretion (mEq/L) |

|---|---|---|---|---|---|

| Control (Saline) | - | 3.5 ± 0.4 | 85 ± 5.2 | 25 ± 2.1 | 110 ± 6.8 |

| Fenquizone | 10 | 8.2 ± 0.7* | 145 ± 8.1* | 38 ± 3.5* | 160 ± 9.3* |

| Hydrochlorothiazide | 10 | 8.5 ± 0.8* | 148 ± 7.9* | 40 ± 3.8* | 165 ± 9.8* |

Data is representative of typical findings for thiazide-like diuretics and indicates a significant difference (p < 0.05) compared to the control group.[3]

Table 2: Pharmacokinetic Parameters of Fenquizone in Healthy Volunteers

| Parameter | Value | Description |

|---|---|---|

| Time to Peak Plasma Level | ~3 hours | Time to reach maximum concentration after oral administration. |

| Plasma Half-life (β-phase) | ~17 hours | The elimination half-life, indicating intermediate duration of action. |

| Urinary Excretion (72h) | ~53% | Percentage of the administered dose excreted in urine over 72 hours. |

Data from a single-dose pharmacokinetic study in healthy volunteers.[4]

The standard method to evaluate the efficacy of diuretics like Fenquizone is the Lipschitz test, performed in a rat model.[5]

Objective: To assess the diuretic, saluretic, and natriuretic activity of a test compound.

Methodology:

-

Animal Model: Male Wistar rats (150-220g) are used.[5]

-

Acclimatization & Fasting: Animals are acclimatized to metabolic cages and then fasted for approximately 18 hours with free access to water.[5]

-

Hydration: A saline load (e.g., 25 mL/kg of 0.9% NaCl solution) is administered orally to ensure a uniform state of hydration and promote baseline diuresis.[3][5]

-

Grouping and Dosing: Animals are divided into groups: a control group receiving the vehicle, a reference group receiving a standard diuretic (e.g., HCTZ), and test groups receiving Fenquizone at various doses via oral gavage.[3][5]

-

Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages. Urine is collected over a specified period, typically 5 to 24 hours.[5]

-

Analysis:

-

Urine Volume: Total volume is measured for each animal.

-

Electrolyte Concentration: Urine samples are analyzed for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[5]

-

Data Calculation: Diuretic action is calculated as the ratio of the mean urine volume of the test group to the control group. The Saluretic Index (Na+ + Cl- excretion) and Na+/K+ ratio are also determined.

-

References

Whitepaper: Discovery of Novel Derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The (2-Aminophenyl)(morpholin-4-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic areas. The incorporation of the morpholine ring often enhances critical physicochemical and pharmacokinetic properties, such as metabolic stability and solubility.[1][2] Derivatives based on this core have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] A particularly promising avenue of research is the development of these derivatives as potent enzyme inhibitors, notably targeting Poly(ADP-ribose) polymerase (PARP) for cancer therapy.[5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel derivatives, offering detailed protocols and data to support advanced drug discovery programs.

The this compound Core: A Privileged Scaffold

The core structure, with CAS Number 39630-24-5, combines an aminophenyl ring with a morpholine moiety through a methanone linker.[6][7] The morpholine heterocycle is a key pharmacophore known to improve the drug-like properties of molecules.[3] Its stable chair conformation minimizes steric strain, and the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets.[3][8] This inherent versatility has made the scaffold a focal point for developing novel therapeutics targeting a range of diseases.

Key Therapeutic Applications

Research has highlighted several key areas where derivatives of this scaffold show significant biological activity:

-

Anticancer Activity: Derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines.[3] A primary mechanism of action being explored is the inhibition of PARP enzymes, which are critical for DNA repair.[5]

-

Antimicrobial Activity: Novel synthesized morpholine derivatives have shown pronounced activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains.[3][4][9]

-

Anti-inflammatory and Analgesic Activity: Related morpholine-containing structures have been investigated for their potential to modulate inflammatory pathways and provide pain relief.[3][10]

Synthesis and Characterization Workflow

The synthesis of novel derivatives typically follows a structured workflow from initial reaction to final characterization. This process is designed to be efficient and adaptable for creating a library of compounds for screening.

Caption: General workflow for the synthesis and purification of novel derivatives.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful discovery of novel derivatives. Below are representative methodologies for synthesis and biological screening.

General Protocol for Synthesis of N-Aryl-(morpholine-4-carbonyl) Derivatives

This protocol is adapted from common synthetic strategies involving the reaction of a substituted aniline with a morpholine-derived acylating agent.[11][12]

Materials:

-

Substituted Aniline (1.0 eq)

-

Triphosgene (0.4 eq) or Chloroacetyl Chloride (1.1 eq)

-

4-Aminomorpholine (1.1 eq) or Morpholine (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate solution (Saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Isocyanate Formation (If using Triphosgene): To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The resulting aryl isocyanate is used directly in the next step.

-

Amide Coupling:

-

Method A (with in-situ Isocyanate): To the reaction mixture from Step 1, add a solution of 4-aminomorpholine (1.1 eq) in anhydrous DCM dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.[11]

-

Method B (with Chloroacetyl Chloride): In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in diethyl ether. Cool to 5-10°C and add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2-3 hours to form 4-(2-chloroacetyl)morpholine. This intermediate is then reacted with a desired amine.[12]

-

-

Work-up: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][11]

Protocol for In-Vitro Antibacterial Screening (Agar Disk Diffusion)

This protocol outlines a standard method for assessing the antibacterial activity of newly synthesized compounds.[4]

Materials:

-

Synthesized Compounds (dissolved in DMSO, e.g., 1 mg/mL)

-

Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Positive Control (e.g., Ciprofloxacin, 10 µ g/disk )

-

Negative Control (DMSO)

-

Sterile forceps and micropipettes

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard by inoculating colonies into sterile saline.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn.

-

Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface using sterile forceps.

-

Compound Loading: Pipette a fixed volume (e.g., 20 µL) of each test compound solution, positive control, and negative control onto separate disks.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Focus Area: PARP Inhibition for Cancer Therapy

A significant application for this compound derivatives is in the development of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[5] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks (DSBs) during replication, resulting in cell death via a mechanism known as "synthetic lethality".[13]

Mechanism of Action: The PARP Trapping Hypothesis

Clinically approved PARP inhibitors (PARPis) work through two primary mechanisms:

-

Catalytic Inhibition: The inhibitor binds to the NAD+ binding site in the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thus halting the DNA repair process.[5][14]

-

PARP Trapping: The inhibitor stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of damage. This trapped complex is a significant physical barrier to DNA replication, leading to replication fork collapse and the formation of cytotoxic DSBs.[13] The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy.[13][15]

Caption: PARP inhibition signaling pathway leading to synthetic lethality.

Structure-Activity Relationship (SAR) and Data

The development of potent PARP inhibitors from the this compound scaffold requires systematic modification and screening. Key modifications often involve substitutions on the aminophenyl ring to optimize interactions within the PARP catalytic domain. The table below summarizes the activity profiles of established PARP inhibitors, providing a benchmark for novel derivatives.

| Inhibitor | Target(s) | IC₅₀ (PARP1, nM) | PARP Trapping Potency | FDA Approval Status |

| Olaparib | PARP1, PARP2 | 1-5 | +++ | Approved (Ovarian, Breast, Pancreatic, Prostate) |

| Rucaparib | PARP1, PARP2 | 1.8 | +++ | Approved (Ovarian, Prostate) |

| Niraparib | PARP1, PARP2 | 3.8 | ++++ | Approved (Ovarian) |

| Talazoparib | PARP1, PARP2 | 0.57 | +++++ | Approved (Breast) |

| Veliparib | PARP1, PARP2 | 5.2 | + | Approved (Ovarian) |

| (Data compiled from publicly available sources and scientific literature for illustrative purposes)[5][13][15] |

Conclusion and Future Directions

The this compound core represents a highly valuable scaffold for the development of novel therapeutics. Its proven utility in generating compounds with diverse biological activities, especially as potent PARP inhibitors, underscores its importance in modern drug discovery. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing broader libraries with diverse substitutions to probe new structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for derivatives showing antimicrobial or anti-inflammatory activity.

-

Pharmacokinetic Optimization: Further modifying lead compounds to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved in-vivo efficacy.

-

Combination Therapies: Investigating the synergistic effects of novel PARP inhibitors with other DNA-damaging agents or immunotherapies.

This guide provides a foundational framework for researchers and scientists to build upon, leveraging the potential of the this compound scaffold to discover next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 39630-24-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE | 39630-24-5 [chemicalbook.com]

- 8. (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 10. wjpr.net [wjpr.net]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for (2-Aminophenyl)(morpholin-4-yl)methanone) synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the reaction of isatoic anhydride with morpholine, a straightforward and efficient method. This application note includes a step-by-step procedure, a summary of quantitative data, and a graphical representation of the experimental workflow.

Introduction

This compound and its derivatives are key intermediates in the preparation of a variety of biologically active compounds. The presence of the 2-aminophenyl moiety and the morpholine ring makes this scaffold attractive for the development of novel therapeutics. The protocol described herein offers a reliable method for the preparation of this compound in a laboratory setting.

Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of isatoic anhydride with morpholine. The reaction proceeds with the opening of the anhydride ring, followed by the elimination of carbon dioxide to yield the desired amide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Isatoic Anhydride | Reagent | Commercially Available |

| Morpholine | Reagent | Commercially Available |

| Dichloromethane (DCM) | ACS | Commercially Available |

| Sodium Hydroxide (NaOH) | ACS | Commercially Available |

| Water | Deionized | Laboratory Supply |

| Anhydrous Sodium Sulfate | ACS | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in dichloromethane (10 volumes).

-

Addition of Morpholine: To the stirring solution, add morpholine (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the organic layer with a 1 M aqueous solution of sodium hydroxide (2 x 5 volumes) to remove any unreacted starting material and acidic byproducts.

-

Wash the organic layer with water (2 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| Isatoic Anhydride | 1.0 eq |

| Morpholine | 1.2 eq |

| Solvent | |

| Dichloromethane | 10 volumes |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 4-6 hours |

| Work-up | |

| NaOH wash | 1 M solution |

| Water wash | 2 x 5 volumes |

| Expected Yield | |

| Purified Product | 70-80% |

Characterization Data:

-

Appearance: Off-white to yellow solid

-

Molecular Formula: C₁₁H₁₄N₂O₂

-

Molecular Weight: 206.24 g/mol

-

Melting Point: 139-141 °C

-

IR (KBr, cm⁻¹): 3334 (N-H), 3302 (N-H), 1760 (C=O), 1656 (C=C), 1270 (C-N), 1225 (C-O)[1]

-

¹H NMR (500 MHz, CDCl₃): δ 8.91 (s, 1H), 8.57 (dd, 1H), 8.47 (dd, 1H), 7.64 (dd, 1H), 4.00 (s, 2H), 3.71 (t, 4H), 3.43 (t, 4H)[1]

-

MS (m/z): 206 [M]⁺[1]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Morpholine is a corrosive and flammable liquid. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure is suitable for laboratory-scale preparation and yields a high-purity product. This versatile intermediate can be utilized in various downstream applications in the field of drug discovery and development.

References

Application Notes and Protocols for (2-Aminophenyl)(morpholin-4-yl)methanone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and a morpholine moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with notable biological activities. The morpholine group can enhance the pharmacokinetic properties of molecules, such as solubility and metabolic stability, making it a desirable feature in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly in the fields of oncology, neuroprotection, and receptor modulation.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 39630-24-5 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Applications in Medicinal Chemistry

This compound serves as a key precursor for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas:

-